molecular formula C4H10Se B1585513 Diethyl selenide CAS No. 627-53-2

Diethyl selenide

Cat. No.: B1585513
CAS No.: 627-53-2
M. Wt: 137.09 g/mol
InChI Key: ALCDAWARCQFJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diethyl selenide is an organoselenium compound Organoselenium compounds, including this compound, have been reported to exhibit anticancer and chemopreventive activity .

Mode of Action

Organoselenium compounds are known to exhibit antioxidant, prooxidant, and redox-modulating activities . These compounds can interact with their targets, leading to changes in the redox state of the cell, which can influence various cellular processes .

Biochemical Pathways

This compound, like other organoselenium compounds, may affect various biochemical pathways. For instance, it has been suggested that these compounds can modulate redox signaling effects, which are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species .

Pharmacokinetics

The pharmacokinetic properties of organoselenium compounds can significantly impact their bioavailability and therapeutic potential .

Result of Action

Organoselenium compounds have been reported to exhibit promising anticancer, cytotoxic, and radioprotective effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been detected in biofuel produced from plantain peel , suggesting that its presence in the environment could potentially influence its action. Furthermore, this compound is considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Chemical Reactions Analysis

Types of Reactions: Diethyl selenide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

ethylselanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCDAWARCQFJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211768
Record name Selenide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-53-2
Record name Diethyl selenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenide, diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Selenide, diethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl selenide
Reactant of Route 2
Diethyl selenide
Reactant of Route 3
Diethyl selenide
Reactant of Route 4
Diethyl selenide
Reactant of Route 5
Diethyl selenide
Reactant of Route 6
Diethyl selenide
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of diethyl selenide?

A1: this compound possesses the molecular formula C4H10Se, with a molecular weight of 109.13 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, vibrational frequencies associated with the selenium part have been analyzed through local symmetry coordinates, revealing key force constants []. This information is crucial for understanding its structural dynamics and behavior in various chemical environments.

Q2: How does the choice of selenium precursor impact the properties of ZnSe1−ySy epitaxial layers?

A3: Substituting the commonly used hydrogen selenide (H2Se) with this compound in metalorganic chemical vapor deposition (MOCVD) of ZnSe1−ySy layers results in a more linear relationship between sulfur incorporation and gas phase reactant ratios []. This suggests improved control over the final material composition, a critical factor in optimizing the properties of ZnSe1−ySy for optoelectronic applications.

Q3: Does the research discuss any catalytic applications of this compound?

A3: The provided research doesn’t delve into the catalytic properties of this compound. Its applications primarily focus on its role as a precursor in material science and its analytical significance in selenium speciation studies.

Q4: Has computational chemistry been employed to study this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been utilized to compare the adsorption behavior of this compound and diethyl sulfide on the Ge(100)-2 x 1 surface []. Results indicate that the Se-Ge dative bond in this compound is stronger than the O-Ge bond in diethyl ether, showcasing the influence of the chalcogen atom on bonding strength []. These findings offer valuable insights into surface interactions relevant for material science applications.

Q5: Does the research provide insights into the structure-activity relationship of this compound and its analogues?

A6: While the research doesn't explicitly focus on traditional SAR studies related to biological activity, it provides insights into the influence of structural variations on physicochemical properties. For example, replacing oxygen with sulfur or selenium in organic molecules like ethers and sulfides significantly impacts their adsorption behavior on germanium surfaces []. This highlights the importance of the chalcogen atom in dictating intermolecular interactions.

Q6: How stable is this compound under various conditions, and are there strategies to enhance its stability?

A7: The research primarily focuses on the stability of this compound derivatives, particularly in the context of thin film deposition []. It doesn't extensively discuss the stability of pure this compound under various storage or environmental conditions. Further investigation is needed to explore its long-term stability and develop potential stabilization strategies.

Q7: What safety precautions are essential when handling this compound?

A7: Although not explicitly addressed in the provided research, handling this compound demands stringent safety measures due to its potential toxicity. Appropriate personal protective equipment, including gloves and respiratory protection, is crucial to minimize exposure risks. It's essential to work in well-ventilated areas and adhere to established safety protocols for handling hazardous chemicals.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound?

A9: Gas chromatography coupled with various detectors, such as mass spectrometry (GC/MS) [], atomic emission spectroscopy (GC-MIP-AES), and atomic fluorescence spectroscopy (GC-AFS), has proven effective for identifying and quantifying volatile organoselenium compounds, including this compound []. These techniques offer the sensitivity and selectivity required for analyzing trace amounts of these compounds in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.